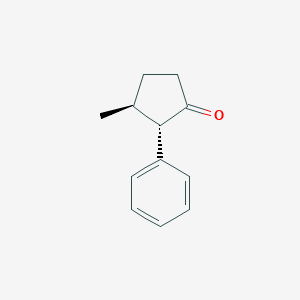
1-(2,2-Dimethoxyethyl)-4-phenylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethoxyethyl)-4-phenylcyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a phenyl group and a hydroxyl group, along with a 2,2-dimethoxyethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethoxyethyl)-4-phenylcyclohexan-1-ol typically involves the reaction of cyclohexanone with phenylmagnesium bromide (a Grignard reagent) to form 4-phenylcyclohexanone. This intermediate is then reacted with 2,2-dimethoxyethanol in the presence of an acid catalyst to yield the final product. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Common solvents include dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and improve overall yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-Dimethoxyethyl)-4-phenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂).
Major Products
Oxidation: Formation of 4-phenylcyclohexanone or 4-phenylcyclohexanal.
Reduction: Formation of 1-(2,2-dimethoxyethyl)-4-phenylcyclohexane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethoxyethyl)-4-phenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,2-Dimethoxyethyl)-4-phenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Modulating Gene Expression: Influencing the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,2-Dimethoxyethyl)-4-phenylcyclohexane: Lacks the hydroxyl group, resulting in different chemical properties.
4-Phenylcyclohexanone: Contains a ketone group instead of the hydroxyl and dimethoxyethyl groups.
1-(2,2-Dimethoxyethyl)-4-phenylcyclohexanal: Contains an aldehyde group instead of the hydroxyl group.
Uniqueness
1-(2,2-Dimethoxyethyl)-4-phenylcyclohexan-1-ol is unique due to the presence of both the hydroxyl group and the 2,2-dimethoxyethyl side chain, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
779349-32-5 |
|---|---|
Molekularformel |
C16H24O3 |
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
1-(2,2-dimethoxyethyl)-4-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C16H24O3/c1-18-15(19-2)12-16(17)10-8-14(9-11-16)13-6-4-3-5-7-13/h3-7,14-15,17H,8-12H2,1-2H3 |
InChI-Schlüssel |
FQWSKJZEHVQQQD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CC1(CCC(CC1)C2=CC=CC=C2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14221253.png)
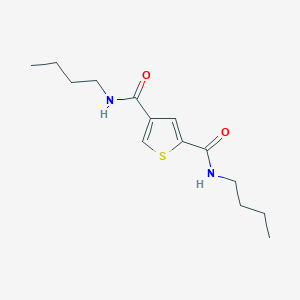
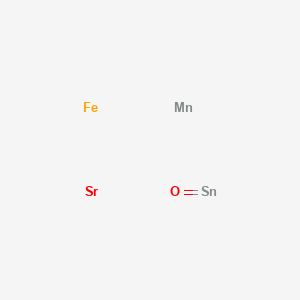
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole](/img/structure/B14221268.png)
![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)

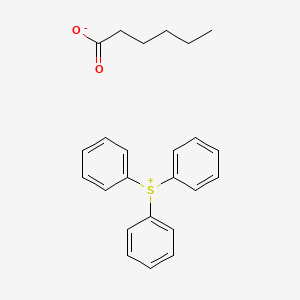
![4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde)](/img/structure/B14221310.png)
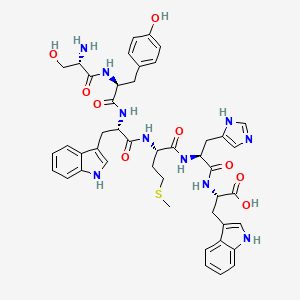
![N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14221316.png)
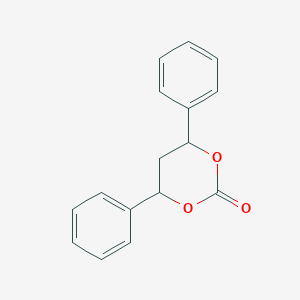

![Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)-](/img/structure/B14221336.png)
